5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol
Overview
Description
5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol is a compound characterized by the presence of a 1,2,4-triazole ring fused with a pyridyl group. This structure is significant due to its potential in various chemical and biological applications.
Synthesis Analysis
The synthesis of 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol involves multi-step reactions, typically starting from methyl nicotinate or similar precursors. The processes include cyclization, glycosylation, and further modifications leading to various derivatives (Zhang et al., 2008).
Molecular Structure Analysis
Spectroscopic methods such as Fourier transform infrared, laser-Raman, and nuclear magnetic resonance have been used to characterize the molecular structure of 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol. Density functional theory calculations provide insights into the vibrational frequencies, molecular orbital energies, and electrostatic potential (Gökce et al., 2016).
Chemical Reactions and Properties
This compound engages in various chemical reactions, including S-S coupling and thiol-thione tautomerism. These reactions are essential for the synthesis of coordination polymers and the exploration of its ligand properties (Chen et al., 2008).
Scientific Research Applications
Application 1: Energy Conversion and Storage Devices
- Summary of the Application : Zinc 5,10,15,20-tetra(4-pyridyl)-21H,23H-porphine (ZnTPyP) organic thin films, which are related to the compound you mentioned, have been used in the design of energy conversion and storage devices .
- Methods of Application : The ZnTPyP thin films were prepared through thermal evaporation. The optical constants, dispersion parameters, and energy loss functions of these films were then studied .
- Results or Outcomes : The study found that the optical properties of the ZnTPyP thin films shifted with the thermal annealing range up to 523 K. This could be considered in the design of energy conversion and storage devices based on ZnTPyP thin films .
Application 2: Antioxidant Research
- Summary of the Application : 5-(4-Pyridyl)dipyrromethane, a compound related to the one you mentioned, has been investigated for its potential as an antioxidant .
- Methods of Application : The compound is used as a building block for porphyrin synthesis, which is then used in various experiments to study oxidative stress and related processes .
- Results or Outcomes : The unique properties of 5-(4-Pyridyl)dipyrromethane have led to its use in studying oxidative stress and related processes .
Safety And Hazards
properties
IUPAC Name |
5-pyridin-4-yl-1,2-dihydro-1,2,4-triazole-3-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4S/c12-7-9-6(10-11-7)5-1-3-8-4-2-5/h1-4H,(H2,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTAXYKMCKLQSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=S)NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60163781 | |
Record name | 1H-1,2,4-Triazole-3-thiol, 5-(4-pyridyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60163781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol | |
CAS RN |
1477-24-3, 14910-06-6 | |
Record name | 5-(Pyridin-4-yl)-4H-[1,2,4]triazole-3-thiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1477-24-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-1,2,4-Triazole-3-thiol, 5-(4-pyridyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001477243 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1477-24-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151062 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-1,2,4-Triazole-3-thiol, 5-(4-pyridyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60163781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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